![molecular formula C7H14ClNO2 B2956233 (1R,2S)-1-Amino-2-propan-2-ylcyclopropane-1-carboxylic acid;hydrochloride CAS No. 156222-66-1](/img/structure/B2956233.png)
(1R,2S)-1-Amino-2-propan-2-ylcyclopropane-1-carboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-1-Amino-2-propan-2-ylcyclopropane-1-carboxylic acid;hydrochloride, also known as Baclofen, is a chemical compound that has been widely used in scientific research for its potential therapeutic effects. Baclofen is a GABA(B) receptor agonist that has been shown to have a variety of effects on the central nervous system.
Scientific Research Applications
Synthesis of Cyclic β-Amino Acids
(1R,2S)-1-Amino-2-propan-2-ylcyclopropane-1-carboxylic acid;hydrochloride: is utilized in the synthesis of new eight-membered ring-fused enantiomeric β-amino acids. These compounds are significant due to their pharmacological properties and their use in diverse syntheses .
Enzymatic Resolutions
The compound serves as a substrate for efficient enzymatic resolutions, which are crucial for preparing enantiomerically pure substances. This process involves asymmetric acylation or enantioselective hydrolysis, catalyzed by enzymes like PSIM or CAL-B in an organic solvent .
Preparation of β-Lactams
It is also involved in the preparation of enantiomeric eight-membered ring-fused β-lactams, which are potential key intermediates in the syntheses of various pharmacologically active molecules .
Antifungal Antibiotic Applications
The related compound, (1R,2S)-2-aminocyclopentanecarboxylic acid (cispentacin), is an antifungal antibiotic and can be found in the structures of some natural products .
In Vitro Activity Against Candida Species
Its methylene derivative is active in vitro against Candida species, showcasing the potential of this compound class in antifungal applications .
Synthesis of Neurotoxic Alkaloids
Enantiomeric eight-membered ring-fused β-lactams derived from this compound are used as intermediates for the synthesis of anatoxin-a, a neurotoxic alkaloid and a potent agonist at nicotinic acetylcholine receptors .
Chemical Synthesis and Material Science
Lastly, it finds application in chemical synthesis and material science research, where its unique structure is leveraged to create novel materials with desired properties .
Mechanism of Action
Target of Action
Similar compounds like 1-aminocyclopropane-1-carboxylic acid (acc) are known to be precursors to the plant hormone ethylene .
Mode of Action
Acc, a similar compound, is synthesized from s-adenosyl-l-methionine (sam) by acc synthases (acss) and subsequently oxidized to ethylene by acc oxidases (acos) .
Biochemical Pathways
Acc, a similar compound, is involved in the biosynthesis of the plant hormone ethylene . Ethylene regulates a wide range of developmental processes and responses to biotic and abiotic stresses, in part by complex interactions with other phytohormones .
Result of Action
Acc, a similar compound, exhibits ethylene-independent signaling that plays a critical role in pollination and seed production by activating proteins similar to those involved in nervous system responses in humans and animals .
Action Environment
Acc, a similar compound, can be used by soil microorganisms (both bacteria and fungi) as a source of nitrogen and carbon . This suggests that environmental factors such as soil composition could potentially influence the action of similar compounds.
properties
IUPAC Name |
(1R,2S)-1-amino-2-propan-2-ylcyclopropane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-4(2)5-3-7(5,8)6(9)10;/h4-5H,3,8H2,1-2H3,(H,9,10);1H/t5-,7+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXCXPVDWKALOA-VOLNJMMDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC1(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1C[C@@]1(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.